molecular formula C15H17N3O2 B2848891 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine CAS No. 477863-69-7

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine

Cat. No.: B2848891
CAS No.: 477863-69-7
M. Wt: 271.32
InChI Key: VPTBMLQGILUOQN-UHFFFAOYSA-N
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Description

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a methoxy group and a phenyl group, as well as a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Substitution Reactions: The methoxy and phenyl groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution.

    Formation of the Morpholine Ring: The morpholine ring is typically formed through a cyclization reaction involving an appropriate diol and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to maintain optimal reaction conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenylpyrimidin-4-yl)morpholine
  • 4-(5-Methoxy-2-pyrimidin-4-yl)morpholine
  • 4-(5-Methoxy-2-phenylpyrimidin-4-yl)piperidine

Uniqueness

4-(5-Methoxy-2-phenylpyrimidin-4-yl)morpholine is unique due to the presence of both a methoxy group and a phenyl group on the pyrimidine ring, as well as the morpholine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

4-(5-methoxy-2-phenylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-19-13-11-16-14(12-5-3-2-4-6-12)17-15(13)18-7-9-20-10-8-18/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTBMLQGILUOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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